4-(Benzyloxy)-3-hydroxybenzoic acid
Description
4-(Benzyloxy)-3-hydroxybenzoic acid (CAS: 38853-28-0) is a substituted benzoic acid derivative characterized by a benzyloxy (-OCH₂C₆H₅) group at the 4-position and a hydroxyl (-OH) group at the 3-position of the aromatic ring. Its molecular formula is C₁₄H₁₂O₄, with a calculated molecular weight of 244.24 g/mol. This compound is structurally related to salicylic acid (2-hydroxybenzoic acid) but differs in the positions of its functional groups, which significantly influence its physicochemical and biological properties.
Properties
IUPAC Name |
3-hydroxy-4-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRLTZBTFFXIPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705699 | |
| Record name | 4-(Benzyloxy)-3-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38853-28-0 | |
| Record name | 4-(Benzyloxy)-3-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrolysis of Methyl Benzoate Esters to Obtain 4-(Benzyloxy)-3-hydroxybenzoic Acid
A common synthetic route to this compound involves the hydrolysis of its methyl ester precursor. The methyl ester is typically prepared by benzylation of the corresponding hydroxybenzoic acid or its derivatives. Hydrolysis is then performed under basic conditions, followed by acidification to precipitate the target acid.
| Step | Reagents & Conditions | Details |
|---|---|---|
| 1 | Methyl ester (e.g., methyl 4-(benzyloxy)-3-hydroxybenzoate) | Starting material, dissolved in methanol and tetrahydrofuran (THF) mixture |
| 2 | Sodium hydroxide solution in water | Added at room temperature; typical amounts ~2 eq. of NaOH relative to ester |
| 3 | Stirring | 1 to 10 hours at 60–80 °C depending on protocol |
| 4 | Acidification | Addition of 1N hydrochloric acid to pH ~1 to precipitate the free acid |
| 5 | Filtration, washing, and drying | Precipitate collected, washed with water and ethanol, dried under vacuum |
- 3.0 g (10.84 mmol) of methyl 4-(benzyloxy)-3-chlorobenzoate dissolved in 10 mL THF and 10 mL methanol. Sodium hydroxide (864 mg, 21.7 mmol) in 10 mL water added at room temperature. Stirred for 1 hour. Acidified with 1N HCl to precipitate the acid, filtered, washed, and dried to yield 2.83 g (99%) of 4-(benzyloxy)-3-chlorobenzoic acid.
- Similar hydrolysis of methyl esters using 30% aqueous potassium hydroxide in methanol at 80 °C for 10 hours yielded 4-(benzyloxy)-3,5-dimethoxybenzoic acid with 95.5% yield after acidification and filtration.
Benzylation of Hydroxybenzoic Acid Derivatives
The benzyloxy group is introduced by benzylation of the phenolic hydroxyl group of hydroxybenzoic acid or its esters. This is typically achieved by reacting the hydroxy compound with benzyl bromide in the presence of a base.
Typical Benzylation Procedure:
| Step | Reagents & Conditions | Details |
|---|---|---|
| 1 | Hydroxybenzoic acid or methyl ester | Starting phenolic substrate |
| 2 | Benzyl bromide | Typically 1 eq. or slight excess |
| 3 | Base (e.g., sodium hydride, potassium carbonate) | Used to deprotonate phenol, facilitating nucleophilic substitution |
| 4 | Solvent (e.g., DMF, acetone) | Polar aprotic solvents preferred for SN2 reaction |
| 5 | Stirring at room temperature or slight heating | Duration varies from several hours to overnight |
| 6 | Work-up | Quenching with water, extraction with organic solvents, washing, drying, and purification |
- 4-amino salicylic acid methyl ester was benzylated using benzyl bromide in the presence of base to yield methyl 4-amino-2-(benzyloxy)benzoate as an intermediate.
- In another example, sodium hydride (60% in mineral oil) was prewashed and suspended in DMF, then 4-hydroxybenzamide was added followed by benzyl bromide. After stirring 18 h at room temperature, the product was isolated with 82% yield.
Coupling and Further Functionalization
In some synthetic schemes, this compound derivatives are prepared via coupling reactions involving protected intermediates. For example, ester hydrolysis is followed by amide or ester bond formation using coupling reagents like diisopropylcarbodiimide (DIC) and catalysts such as dimethylaminopyridine (DMAP).
| Step | Reagents & Conditions | Details |
|---|---|---|
| 1 | 3,4-Dibenzyloxybenzoic acid or similar acid | Starting material |
| 2 | Alcohol or amine (e.g., 2-(4-hydroxyphenyl)ethanol) | Nucleophile for ester or amide formation |
| 3 | Coupling reagent (e.g., diisopropylcarbodiimide) | Added dropwise under nitrogen atmosphere |
| 4 | Catalyst (e.g., DMAP) | Enhances coupling efficiency |
| 5 | Solvent (e.g., methylene chloride) | Reaction typically at low temperature (0–5 °C) initially, then room temperature |
| 6 | Work-up | Filtration, washing with acid and brine, drying, and purification by column chromatography |
- 3,4-Dibenzyloxybenzoic acid (18 g, 53 mmol) was reacted with 2-(4-hydroxyphenyl)ethanol (3.7 g, 27 mmol), DMAP (610 mg), and diisopropylcarbodiimide (8 g, 63 mmol) in methylene chloride at 5 °C under nitrogen. After 5 h reaction, the product was purified by silica gel chromatography and recrystallization to obtain the desired ester.
Deprotection of Benzyl Groups
After functionalization, the benzyl protecting groups can be removed by catalytic hydrogenation or chemical cleavage to yield the free hydroxybenzoic acid derivatives.
| Method | Conditions | Notes |
|---|---|---|
| Catalytic hydrogenation | Pd/C catalyst under hydrogen atmosphere | Mild conditions, commonly used for benzyl group removal |
| Chemical cleavage | Titanium tetrachloride in dichloromethane | Alternative for sensitive substrates |
- Benzyl deprotection was performed using palladium-carbon catalyst under hydrogen atmosphere to obtain free hydroxy derivatives after coupling steps.
- For some derivatives, titanium tetrachloride was used in dichloromethane for benzyl removal.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzylation of hydroxybenzoate | Benzyl bromide, NaH or base, DMF or acetone, rt | 80–90 | Protects phenolic OH group |
| Ester hydrolysis | NaOH or KOH aqueous solution, MeOH/THF, 60–80 °C, 1–10 h | 95–99 | Converts methyl ester to free acid |
| Coupling (ester/amide formation) | DIC, DMAP, methylene chloride, 0–25 °C, 5 h | 80–90 | Forms esters or amides |
| Benzyl deprotection | Pd/C, H2 atmosphere or TiCl4 in CH2Cl2 | High | Removes benzyl protecting groups |
Research Findings and Notes
- Hydrolysis of methyl esters under basic conditions is highly efficient and yields are typically above 95%, with mild reaction conditions and straightforward work-up.
- Benzylation using benzyl bromide and sodium hydride or other bases proceeds smoothly in polar aprotic solvents, providing good yields and selectivity for phenolic hydroxyl protection.
- Coupling reactions using carbodiimide reagents and DMAP catalysts allow for selective ester or amide bond formation at low temperatures, preserving sensitive functionalities.
- Deprotection of benzyl ethers is well-established via catalytic hydrogenation, offering clean conversion to free phenols.
- The choice of protecting groups and reaction conditions is critical to avoid side reactions, especially in multifunctionalized benzoic acid derivatives.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(Benzyloxy)-3-hydroxybenzoic acid serves as an important intermediate. It is utilized in the preparation of more complex molecules due to its functional groups that allow for selective reactions. Its unique structure enables chemists to modify it for specific purposes, such as drug development or material sciences.
Biology
This compound has been investigated for its biological activities, particularly as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease. Recent studies have shown that derivatives of this compound demonstrate significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Table 1: Inhibitory Activity of Derivatives
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | AChE | 36.05 | - |
| Benzyl(3-hydroxy-4-{[2-(methoxyphenyl)carbamoyl}phenyl)carbamate | BChE | 22.23 | 2.26 |
These findings indicate that modifications to the compound's structure can enhance selectivity and potency against cholinesterases, which are critical targets in cognitive disorder treatments.
Medicine
In pharmacological research, this compound has shown promise for its antimicrobial and antioxidant properties. Studies have indicated that it may possess therapeutic potential against various pathogens and oxidative stress-related conditions.
Case Study: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound revealed significant activity against several bacterial strains, suggesting its potential as a lead compound in antibiotic development.
Industrial Applications
In addition to its research applications, this compound is also explored for use in developing new materials and chemical processes within industrial settings. Its unique properties make it suitable for formulating advanced materials with specific characteristics.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-hydroxybenzoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
4-Hydroxybenzoic Acid (CAS: 99-96-7)
- Structure : A single hydroxyl group at the 4-position.
- Molecular Weight : 138.12 g/mol.
- Key Differences : Lacks the benzyloxy group, making it more polar and less lipophilic. Biologically inactive in salicylic acid (SA)-binding assays due to the absence of the ortho-dihydroxy motif required for SA-like activity .
3-Hydroxybenzoic Acid
- Structure : Hydroxyl group at the 3-position.
- Key Differences: The absence of the 4-benzyloxy group limits its interaction with enzymes like BACE1. Metabolically, 3-phenoxybenzoic acid derivatives are cleaved to yield 3-hydroxybenzoic acid, suggesting that 4-(benzyloxy)-3-hydroxybenzoic acid could act as a prodrug .
Benzyloxy-Substituted Analogues
4-(Benzyloxy)-3-methoxybenzoic Acid (CAS: 1486-53-9)
- Structure : Methoxy (-OCH₃) at the 3-position instead of hydroxyl.
- Molecular Weight : 258.27 g/mol.
- Key Differences : The methoxy group is electron-donating and less acidic than hydroxyl, reducing hydrogen-bonding capacity. This compound serves as a synthetic intermediate but shows weaker DNA-binding activity compared to hydroxy-substituted analogs .
4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic Acid
- Structure : Fluorine substituent on the benzyloxy ring.
- Molecular Weight : 352.33 g/mol (calculated).
- Key Differences : Fluorine’s electron-withdrawing effect enhances metabolic stability and may improve binding affinity to targets like sodium channels or enzymes .
Substituted Benzyloxy Derivatives in Drug Discovery
Benzyl Carbamates with 3-Hydroxyphenyl Groups
4-(4-Substituted Benzyloxy)phenyl Derivatives
- Example : 4-(4-(Substituted benzyloxy)phenyl)-1-(3-carboxybutyl)-1H-pyrrole-2-carboxylic acid.
- Activity : Designed as mtFabH inhibitors for antibacterial applications. Substituent length and polarity on the benzyloxy group influence binding to the enzyme’s active site .
Structure-Activity Relationship (SAR) Analysis
- Hydroxyl vs. Methoxy : The 3-hydroxy group in this compound enables hydrogen bonding with biological targets (e.g., DNA or enzymes), whereas methoxy analogs (e.g., 4-(benzyloxy)-3-methoxybenzoic acid) show reduced interactions .
- Benzyloxy Substituents: Fluorination or elongation of the benzyloxy chain (e.g., butenyloxy) alters lipophilicity and metabolic stability.
- Positional Effects : Compounds with substituents at the 4-position (e.g., 4-benzyloxy) generally exhibit better target engagement than those with 3-substituents, as seen in DNA-binding studies .
Data Tables
Table 1: Comparative Properties of Selected Compounds
Biological Activity
4-(Benzyloxy)-3-hydroxybenzoic acid, a derivative of hydroxybenzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a benzyloxy group at the para position relative to the hydroxyl group on the aromatic ring. Understanding its biological activity is crucial for its application in pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHO, and it possesses a molecular weight of 232.24 g/mol. The compound features:
- Hydroxyl Group : Contributing to its potential antioxidant properties.
- Benzyloxy Group : Enhancing lipophilicity, which may influence its bioavailability and interaction with biological targets.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are vital in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders. Studies have shown that phenolic compounds, including derivatives of hydroxybenzoic acids, can scavenge free radicals effectively .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . This suggests potential therapeutic applications in managing inflammatory diseases.
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential use as a natural preservative or therapeutic agent in infectious diseases .
Case Studies and Research Findings
- Inhibition of Acetic Acid-Induced Edema : A study reported that derivatives of hydroxybenzoic acid could inhibit edema induced by acetic acid in animal models, suggesting anti-nociceptive properties .
- Cytotoxicity Against Cancer Cells : In vitro assays showed that this compound could induce cytotoxic effects on human cancer cell lines, leading to cell cycle arrest and apoptosis. The mechanism involves upregulation of p21 and downregulation of cyclin B1, indicating its potential as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It inhibits key enzymes involved in inflammatory pathways.
- Receptor Binding : It may bind to cellular receptors influencing signaling pathways related to inflammation and cell proliferation.
Data Table: Comparative Biological Activities
Q & A
Q. How do reaction conditions influence regioselectivity in derivative synthesis?
- Methodology : Temperature and solvent polarity control nucleophilic attack sites. For example, polar aprotic solvents (e.g., DMF) favor substitution at the para position, while non-polar solvents (e.g., toluene) promote ortho functionalization. Kinetic vs. thermodynamic control is assessed using time-resolved NMR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
